molecular formula C24H31ClN2O3 B14990414 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B14990414
M. Wt: 431.0 g/mol
InChI Key: MGDLHFQNAXZSDE-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems or serve as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide likely involves multiple steps, including:

    Formation of the phenoxy group: This could involve the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenated acetamide.

    Introduction of the piperidine moiety: This step might involve the reaction of the intermediate with 4-methoxyphenyl-2-(piperidin-1-yl)ethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.

    Reduction: Reduction reactions could target the phenoxy or acetamide groups.

    Substitution: The chloro group on the phenoxy ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

Medicine

    Therapeutics: Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
  • 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Uniqueness

The unique combination of functional groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C24H31ClN2O3

Molecular Weight

431.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C24H31ClN2O3/c1-17-13-21(14-18(2)24(17)25)30-16-23(28)26-15-22(27-11-5-4-6-12-27)19-7-9-20(29-3)10-8-19/h7-10,13-14,22H,4-6,11-12,15-16H2,1-3H3,(H,26,28)

InChI Key

MGDLHFQNAXZSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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